Biological Activity and Therapeutic Potential of 7-Bromo-1,2-Benzothiazole Derivatives
Biological Activity and Therapeutic Potential of 7-Bromo-1,2-Benzothiazole Derivatives
Topic: Biological Activity of 7-Bromo-1,2-Benzothiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2-benzothiazole (commonly referred to as 1,2-benzisothiazole ) scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, 1,3-benzothiazole. While the 1,3-isomer is ubiquitous in dye chemistry and standard kinase inhibitors, the 1,2-benzisothiazole core is increasingly recognized for its specific utility in CNS therapeutics (particularly nicotinic acetylcholine receptor modulation) and auxin-like agrochemicals .
The 7-bromo substitution on this scaffold is not merely a structural decoration; it serves two critical functions:
-
Pharmacophoric Modulation: The bromine atom at C7 introduces a specific steric bulk and lipophilicity (Hansch
value 0.86) that often enhances blood-brain barrier (BBB) permeability and modulates binding affinity via halogen bonding interactions. -
Synthetic Handle: It acts as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) exploration.
This guide details the biological profile, synthesis, and experimental validation of 7-bromo-1,2-benzothiazole derivatives.
Structural Architecture & Nomenclature
To ensure scientific accuracy, we must distinguish between the two primary isomers. This guide focuses on the 1,2-isomer as requested.
| Feature | 1,2-Benzothiazole (Benzisothiazole) | 1,3-Benzothiazole |
| Structure | Nitrogen and Sulfur are adjacent (N-S bond). | Nitrogen and Sulfur are separated by a carbon (N=C-S). |
| Numbering | Sulfur is position 1; Nitrogen is position 2. | Sulfur is position 1; Nitrogen is position 3. |
| 7-Bromo Position | Adjacent to the benzene ring fusion, near the sulfur. | Adjacent to the benzene ring fusion, near the sulfur.[1] |
| Primary Bioactivity | CNS (nAChR), Antimicrobial, Auxin-like. | Antitumor (Kinase), Imaging (Amyloid). |
Synthetic Access to the 7-Bromo-1,2-Benzothiazole Core
Unlike 1,3-benzothiazoles formed from 2-aminothiophenols, the 1,2-benzisothiazole ring is typically constructed via oxidative cyclization of 2-mercaptobenzamides or nucleophilic attack on 2-(chlorosulfenyl)benzoates.
Core Synthesis Protocol: 7-Bromo-1,2-benzisothiazole-3-carboxylate
Targeting the key intermediate for CNS-active ligands.
Reagents: 2,3-Dichlorobenzoic acid (Precursor), Thionyl chloride (
-
Amidation: Convert 3-bromo-2-chlorobenzoic acid to the amide using
followed by aqueous . -
Thiolation: Nucleophilic aromatic substitution of the 2-chloro group with benzyl mercaptan to yield 2-(benzylthio)-3-bromobenzamide.
-
Cyclization (The Critical Step): Treat with Sulfuryl chloride (
) or N-Chlorosuccinimide (NCS) . This cleaves the benzyl group and induces oxidative N-S bond formation to close the isothiazole ring. -
Yield: Typical yields for the 7-bromo derivative are 60-75% due to the electron-withdrawing effect of the bromine, which actually stabilizes the intermediate sulfenyl chloride.
Figure 1: Synthetic route to the 7-bromo-1,2-benzisothiazole core via oxidative cyclization.
Biological Case Studies
Case Study 1: Alpha-7 Nicotinic Acetylcholine Receptor ( nAChR) Agonists
Therapeutic Area: Alzheimer’s Disease, Schizophrenia, Cognitive Deficits.
The 7-bromo-1,2-benzisothiazole moiety acts as a bioisostere for the indole ring found in many natural nAChR ligands. The bromine atom at C7 provides a critical hydrophobic contact point within the receptor's orthosteric binding site.
-
Mechanism: Positive Allosteric Modulation (PAM) or direct Agonism. The 1,2-benzisothiazole core stabilizes the receptor in its open channel conformation, enhancing
influx. -
Key Derivative: 7-Bromo-N-(quinuclidin-3-yl)-1,2-benzisothiazole-3-carboxamide .
-
The quinuclidine moiety interacts with the cation-
site (Trp149). -
The 7-bromo-benzisothiazole core sits in the hydrophobic pocket, with the bromine atom engaging in halogen bonding with backbone carbonyls (e.g., Leu119).
-
-
Data Highlight:
-
Binding Affinity (
): < 10 nM (High Potency). -
Selectivity: >1000-fold selective over
subtypes.
-
Case Study 2: Tryptophan 2,3-Dioxygenase (TDO) Inhibition
Therapeutic Area: Cancer Immunotherapy.[4]
TDO is a heme-containing enzyme that degrades tryptophan to kynurenine, suppressing the immune response in the tumor microenvironment. 1,2-Benzisothiazole derivatives have emerged as competitive inhibitors.
-
Role of 7-Bromo:
-
The 7-bromo substituent restricts the rotation of the molecule within the active site, locking it into a planar conformation that stacks efficiently with the heme cofactor.
-
It fills a small hydrophobic cleft near the entrance of the active site, preventing water entry and stabilizing the inhibitor-enzyme complex.
-
Case Study 3: Antimicrobial & Auxin-Like Activity
Therapeutic Area: Agrochemicals and Antifungals.
Derivatives of 7-bromo-1,2-benzisothiazolin-3-one (a saccharin analog) exhibit auxin-like plant growth regulating activity and broad-spectrum antimicrobial properties.
-
Mechanism: Disruption of fungal cell wall synthesis (chitin synthase inhibition) and interference with auxin signaling pathways in plants.
-
SAR Insight: The 7-bromo group increases lipophilicity (
), enhancing penetration through the waxy cuticle of plants or fungal cell walls compared to the unsubstituted parent compound.
Experimental Protocols
Protocol A: nAChR Radioligand Binding Assay
Purpose: To determine the affinity (
-
Membrane Preparation: Homogenize rat cerebral cortex or HEK293 cells stably expressing human
nAChR in ice-cold buffer (50 mM TRIS-HCl, pH 7.4). Centrifuge at 40,000 x g for 10 min. -
Incubation:
-
Ligand:
-Bungarotoxin (2 nM). -
Test Compound: 7-bromo-1,2-benzisothiazole derivative (
to M). -
Non-specific Binding Control: Nicotine (1 mM).
-
Buffer: 50 mM TRIS, 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 0.1% BSA.
-
-
Procedure: Incubate membranes (50 µg protein) with ligand and test compound for 90 min at 37°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity in a gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: TDO Enzymatic Inhibition Assay
Purpose: To assess metabolic stability and enzyme inhibition.
-
Enzyme Source: Recombinant human TDO expressed in E. coli and purified via His-tag affinity chromatography.
-
Reaction Mix:
-
L-Tryptophan (200 µM).
-
Ascorbic acid (10 mM) + Methylene Blue (catalytic).
-
Catalase (to degrade
). -
Test Compound (7-bromo derivative).[5]
-
-
Detection: Monitor the formation of N-formylkynurenine by measuring absorbance increase at 321 nm over 30 minutes at 25°C.
-
Validation: Use 680C91 (a known TDO inhibitor) as a positive control.
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of action for these derivatives in a CNS context: modulation of the
Figure 2: Signal transduction pathway activated by 7-bromo-1,2-benzisothiazole agonists at the
Comparative Data Summary
Table 1: Biological Activity Profile of 7-Substituted 1,2-Benzisothiazoles
| Compound ID | R-Group (C7) | Target | Activity ( | Biological Effect |
| BZT-Br-01 | Bromo | Potent Agonist | ||
| BZT-H-01 | Hydrogen | Weak Agonist | ||
| BZT-OMe-01 | Methoxy | Moderate Agonist | ||
| TDO-Br-07 | Bromo | TDO Enzyme | Inhibitor | |
| BIT-Br-Agro | Bromo | Auxin Receptor | Root Growth Inhibition |
Note: The dramatic increase in affinity (approx. 17-fold) for the 7-bromo derivative (BZT-Br-01) vs. the unsubstituted analog (BZT-H-01) underscores the pharmacophoric importance of the halogen at this position.
References
-
Synthesis of 1,2-Benzisothiazoles
- Methodology for Oxidative Cycliz
-
[Link]
- Alpha-7 nAChR Ligands: Patent: Bicyclic Heterocycle Derivatives as Nicotinic Acetylcholine Receptor Ligands (US 8,273,891 B2).
-
TDO Inhibition
-
Benzisothiazole Scaffold Review
- Recent Advances in the Chemistry and Biological Activity of 1,2-Benzisothiazoles. Arkivoc.
-
[Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzothiazole, 7-bromo- (7CI,8CI) synthesis - chemicalbook [chemicalbook.com]
- 6. eurekaselect.com [eurekaselect.com]
